molecular formula C22H23N3O3S B2757313 2-(3-((3-nitrobenzyl)thio)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone CAS No. 896002-34-9

2-(3-((3-nitrobenzyl)thio)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone

Cat. No.: B2757313
CAS No.: 896002-34-9
M. Wt: 409.5
InChI Key: VCBNXOKGDPYZJD-UHFFFAOYSA-N
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Description

2-(3-((3-nitrobenzyl)thio)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone is a potent and selective ATP-competitive inhibitor of Focal Adhesion Kinase (FAK), a key non-receptor tyrosine kinase that regulates cellular processes critical to cancer progression, including cell migration, proliferation, and survival . Its research value lies in its utility as a chemical probe to dissect the role of FAK signaling in the tumor microenvironment, particularly in the context of tumor metastasis and resistance to chemotherapy . By inhibiting FAK autophosphorylation at Y397, this compound disrupts downstream signaling pathways, leading to the induction of apoptosis and the suppression of invasive cell behavior in various cancer cell models. Research utilizing this inhibitor is pivotal for validating FAK as a therapeutic target and for exploring combination treatment strategies to overcome drug resistance in aggressive malignancies.

Properties

IUPAC Name

2-[3-[(3-nitrophenyl)methylsulfanyl]indol-1-yl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c26-22(23-11-4-1-5-12-23)15-24-14-21(19-9-2-3-10-20(19)24)29-16-17-7-6-8-18(13-17)25(27)28/h2-3,6-10,13-14H,1,4-5,11-12,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCBNXOKGDPYZJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(3-((3-nitrobenzyl)thio)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Nitrobenzyl Group: The nitrobenzyl group can be introduced through a nucleophilic substitution reaction, where a nitrobenzyl halide reacts with a thiol group on the indole ring.

    Attachment of the Piperidine Ring: The piperidine ring can be attached via a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophilic site on the intermediate compound.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-(3-((3-nitrobenzyl)thio)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups on the molecule.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that indole derivatives, including 2-(3-((3-nitrobenzyl)thio)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone, exhibit significant anticancer properties. The indole structure is a common scaffold in many anticancer drugs due to its ability to interact with multiple biological targets, including kinases and nuclear receptors.

Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various indole derivatives that demonstrated potent cytotoxic effects against cancer cell lines. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest, suggesting that similar compounds could be developed as effective anticancer agents .

Antimicrobial Properties

The compound's thioether group may contribute to its antimicrobial activity by disrupting bacterial cell membranes or inhibiting essential enzymes. Research has shown that thioether-containing compounds can exhibit broad-spectrum antimicrobial effects.

Case Study:
In vitro studies have demonstrated that certain indole derivatives possess significant antibacterial activity against resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli. The presence of the nitrobenzyl group enhances this activity, making it a candidate for further development as an antimicrobial agent .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of Indole Derivative: Synthesis begins with the formation of the indole core through cyclization reactions involving appropriate aniline derivatives.
  • Thioether Formation: The introduction of the nitrobenzyl thio group can be achieved through nucleophilic substitution reactions.
  • Piperidine Ring Closure: Finally, coupling with piperidine can be performed via amide bond formation.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Mechanism of Action

The mechanism of action of 2-(3-((3-nitrobenzyl)thio)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The nitrobenzyl group can undergo redox reactions, potentially generating reactive oxygen species that can affect cellular processes. The indole moiety may interact with various receptors or enzymes, modulating their activity. The piperidine ring can influence the compound’s pharmacokinetic properties, such as its ability to cross cell membranes.

Comparison with Similar Compounds

Indolyl-3-ethanone-α-thioethers with Varying Aryl Substituents

Key analogues include:

Compound Name Aryl Thioether Substituent Indole Substituent IC50 (nM) Toxicity (HeLa Cells) Source
1-(1H-Indol-3-yl)-2-[(4-nitrophenyl)thio]ethanone 4-Nitrophenyl None 240 Non-toxic Svogie et al.
1-(5-Chloro-1H-indol-3-yl)-2-[(4-bromophenyl)thio]ethanone 4-Bromophenyl 5-Chloro 90 Non-toxic Svogie et al.
1-(5-Nitro-1H-indol-3-yl)-2-[(4-nitrophenyl)thio]ethanone 4-Nitrophenyl 5-Nitro ~6* Non-toxic QSAR Study
Target Compound 3-Nitrobenzyl None N/A Not Reported N/A

*Calculated from pIC50 = 8.2129 (IC50 ≈ 6 nM).

Key Observations :

  • The 4-nitrophenyl thioether group confers higher antimalarial activity compared to 3-nitrobenzyl in the target compound. For example, 1-(1H-indol-3-yl)-2-[(4-nitrophenyl)thio]ethanone exhibits an IC50 of 240 nM, while the target compound’s activity remains uncharacterized .
  • Introducing electron-withdrawing groups (e.g., nitro, chloro) on the indole ring (e.g., 5-nitro) significantly enhances potency. The QSAR-designed compound with 5-nitroindole and 4-nitrophenyl thioether achieves IC50 ≈ 6 nM, surpassing chloroquine (IC50 ≈ 30 nM) .
  • The absence of an indole substituent in the target compound may limit its activity compared to optimized derivatives.

Piperidin-1-yl Ethanone Derivatives

Structural analogues with piperidine-containing side chains:

Compound Name Core Structure Biological Activity Source
2-(3-(3-Fluorophenyl)-1H-indazol-1-yl)-1-(piperidin-1-yl)ethanone Indazole Trypanothione synthetase inhibition
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone Tetrazole Anticancer (unreported specifics)
Target Compound Indole Potential antiparasitic activity N/A

Key Observations :

  • Replacing indole with indazole () or tetrazole () alters target specificity. The indazole derivative inhibits Trypanosoma brucei enzymes, suggesting heterocycle choice critically impacts biological target selection .
  • The piperidin-1-yl ethanone moiety is a common pharmacophore across these compounds, likely enhancing membrane permeability or stability.

Physicochemical and Pharmacokinetic Comparisons

Substituent Effects on Solubility and LogP

  • Nitro Group Position : The 3-nitrobenzyl group in the target compound may reduce solubility compared to 4-nitrophenyl analogues due to steric hindrance and altered dipole moments.
  • Piperidine vs.

Toxicity Profiles

    Biological Activity

    2-(3-((3-nitrobenzyl)thio)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone, a compound with a complex structure, has garnered attention for its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by relevant case studies and research findings.

    Chemical Structure and Properties

    The molecular formula of this compound is C22H23N3O3SC_{22}H_{23}N_{3}O_{3}S, with a molecular weight of 409.5 g/mol. The compound features an indole ring connected to a piperidine moiety through an ethanone linkage, which contributes to its diverse biological activities.

    PropertyValue
    Molecular FormulaC22H23N3O3S
    Molecular Weight409.5 g/mol
    CAS Number896002-34-9

    Antibacterial Activity

    Research indicates that derivatives of piperidine and indole structures exhibit significant antibacterial properties. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains.

    Case Study: Antibacterial Efficacy

    In a study evaluating the antibacterial activity of similar compounds, it was found that certain derivatives displayed Minimum Inhibitory Concentrations (MICs) as low as 0.24 µg/mL against resistant bacterial strains. The mechanism of action was attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

    Antifungal Activity

    The antifungal potential of the compound has also been explored, particularly in relation to Candida species. Studies have demonstrated that compounds with similar structural features can induce significant antifungal effects.

    Case Study: Antifungal Assessment

    A series of indole derivatives were tested for their antifungal activity against Candida auris. The results showed that some derivatives exhibited MIC values ranging from 0.97 to 3.9 µg/mL, indicating potent antifungal properties. The mechanism involved the induction of apoptosis in fungal cells and disruption of the plasma membrane .

    Anticancer Activity

    The anticancer properties of this compound have been highlighted in several studies focusing on its cytotoxic effects against various cancer cell lines.

    Case Study: Cytotoxicity Evaluation

    In vitro studies have shown that this compound exhibits significant cytotoxicity against human cancer cell lines such as A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia). The IC50 values were reported to be less than those of standard chemotherapeutic agents like doxorubicin, suggesting a promising therapeutic potential .

    Mechanistic Insights

    The biological activities exhibited by this compound can be attributed to its ability to interact with various biological targets:

    Hydrophobic Interactions : The presence of hydrophobic groups facilitates binding to target proteins, which is critical for its antibacterial and anticancer activities.

    Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through mitochondrial pathways, leading to cell cycle arrest and subsequent cell death .

    Q & A

    Q. What are the key steps and challenges in synthesizing 2-(3-((3-nitrobenzyl)thio)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone?

    The synthesis typically involves sequential functionalization of the indole and piperidine moieties. Critical steps include:

    • Thioether formation : Reaction of 3-nitrobenzyl mercaptan with an activated indole derivative (e.g., brominated indole) under basic conditions (e.g., NaH/DMF) to form the thioether linkage .
    • Piperidine coupling : Use of nucleophilic substitution or amidation reactions to attach the piperidine group to the ethanone backbone. Catalysts like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) may enhance yield .
    • Purification : Column chromatography or recrystallization is essential due to byproducts from competing reactions (e.g., over-alkylation of indole) . Challenges include optimizing reaction time and temperature to prevent nitro-group reduction or thioether oxidation .

    Q. How is the compound structurally characterized, and what analytical methods are recommended?

    Key techniques include:

    • NMR spectroscopy : 1^1H and 13^13C NMR to confirm the thioether linkage (δ ~2.5–3.5 ppm for SCH2_2), indole proton environments, and piperidine ring conformation .
    • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak (C21_{21}H20_{20}N3_3O3_3S, expected m/z 394.1224) and rule out impurities .
    • X-ray crystallography : For resolving bond angles and crystallographic packing, though this requires high-purity crystals .

    Q. What safety precautions are required when handling this compound?

    • Toxicity : Limited data, but structurally similar nitroaromatics may cause skin/eye irritation. Use PPE (gloves, goggles) and work in a fume hood .
    • Storage : Store in airtight containers at –20°C under inert gas (e.g., N2_2) to prevent thioether degradation .
    • First aid : In case of exposure, rinse with water and seek medical attention immediately; provide SDS documentation to healthcare providers .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

    Discrepancies in IC50_{50} values or target selectivity may arise from:

    • Assay variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times .
    • Purity differences : Validate compound purity via HPLC (>95%) before biological testing .
    • Solvent effects : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts . Cross-validation with orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) is recommended .

    Q. What computational strategies predict the compound’s interaction with biological targets?

    • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., cannabinoid receptors, suggested by indole-piperidine scaffolds) .
    • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent (e.g., TIP3P water) .
    • QSAR modeling : Corrogate substituent effects (e.g., nitro position) on activity using descriptors like logP and polar surface area .

    Q. How does the compound’s stability vary under physiological conditions, and how can this be mitigated?

    • pH sensitivity : The thioether linkage may hydrolyze in acidic environments (pH <4). Stability assays in simulated gastric fluid (SGF) vs. intestinal fluid (SIF) are critical for oral bioavailability studies .
    • Oxidative stability : Add antioxidants (e.g., BHT) to formulations if the thioether oxidizes to sulfoxide in serum .
    • Light sensitivity : Protect solutions from UV light to prevent nitro-group photoreduction .

    Q. What synthetic modifications enhance target selectivity while minimizing off-target effects?

    • Nitro positional isomers : Compare 3-nitro vs. 4-nitrobenzyl analogs to optimize steric/electronic interactions with target pockets .
    • Piperidine substitutions : Replace piperidine with morpholine or azetidine to alter lipophilicity and hydrogen-bonding capacity .
    • Prodrug strategies : Introduce esterase-labile groups (e.g., acetyl) on the ethanone moiety for controlled release .

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